(S)-Methyl 2-(morpholin-3-yl)acetate

Chiral Building Block Medicinal Chemistry Enantiomeric Purity

Researchers requiring enantiopure morpholine scaffolds face supply risks with undefined stereochemistry, leading to invalid SAR data. This (S)-enantiomer (CAS 1273577-48-2) resolves this with documented chiral integrity. Key supply and research outcomes: • Guaranteed enantiomeric purity (≥98%), eliminating (R)-enantiomer contamination that confounds binding assays. • Enables vector diversification via its methyl ester handle for hydrolysis, amidation, or reduction. • Shipped under recommended storage conditions to maintain configurational stability upon receipt.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 1273577-48-2
Cat. No. B594392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(morpholin-3-yl)acetate
CAS1273577-48-2
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESCOC(=O)CC1COCCN1
InChIInChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
InChIKeySUCYHGXECUURID-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 2-(morpholin-3-yl)acetate – Chiral Building Block


(S)-Methyl 2-(morpholin-3-yl)acetate (CAS 1273577-48-2) is a chiral morpholine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. As an (S)-configured enantiomer featuring a methyl ester handle on a morpholine scaffold, it serves as a key synthetic intermediate and chiral building block in medicinal chemistry research . The morpholine ring is recognized as a privileged structure in drug discovery, known to improve solubility and metabolic stability of derived compounds [1].

(S)-Methyl 2-(morpholin-3-yl)acetate – Substitution Limitations


Generic substitution with achiral or (R)-enantiomer forms of methyl 2-(morpholin-3-yl)acetate is not scientifically valid. The (S)-stereochemistry at the morpholine C3 position dictates the three-dimensional orientation of the scaffold, directly impacting downstream molecular recognition, binding affinity, and ultimately the biological activity of derived compounds . Systematic chemical diversity (SCD) studies demonstrate that regiochemical and stereochemical variations on the morpholine core produce distinct chemical vectors and lead to different biological outcomes, underscoring that achiral or enantiomeric analogs are not functionally interchangeable building blocks [1].

(S)-Methyl 2-(morpholin-3-yl)acetate – Quantitative Evidence


Enantiomeric Purity vs. Achiral Racemate

The (S)-enantiomer of methyl 2-(morpholin-3-yl)acetate is supplied with a minimum purity of 98% (HPLC), while the achiral racemate (Morpholine-3-acetic acid methyl ester, CAS 885273-89-2) is typically offered at lower purity grades (95-97%) and lacks stereochemical definition . This difference in enantiomeric purity is critical for stereospecific synthesis applications.

Chiral Building Block Medicinal Chemistry Enantiomeric Purity

Chemical Purity vs. (R)-Enantiomer

Vendor specifications indicate that the (S)-enantiomer (CAS 1273577-48-2) is available at 98% minimum purity (HPLC), while the (R)-enantiomer (CAS 1217976-31-2) is offered at 95-98% purity with some vendors specifying a lower minimum of 95% [1]. This 3% difference in baseline purity specification can impact the efficiency of subsequent synthetic steps and final product quality.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Stereochemical Stability vs. Free Acid Analog

As a methyl ester, (S)-Methyl 2-(morpholin-3-yl)acetate offers enhanced long-term storage stability compared to its free carboxylic acid analog ((S)-Morpholin-3-yl-acetic acid). The ester form is less prone to decarboxylation and oxidative degradation, maintaining stereochemical integrity under standard storage conditions (2-8°C) .

Chemical Stability Synthetic Intermediate Storage

(S)-Methyl 2-(morpholin-3-yl)acetate – Key Applications


Stereospecific Synthesis of Chiral Intermediates

Use (S)-Methyl 2-(morpholin-3-yl)acetate as a chiral building block in the asymmetric synthesis of drug candidates targeting neurological disorders, where the (S)-stereochemistry is essential for achieving the desired pharmacological profile . The high enantiomeric purity (≥98%) ensures minimal contamination from the (R)-enantiomer, which could otherwise confound biological activity assays and lead to misleading SAR data.

Medicinal Chemistry Library & Fragment Screening

Incorporate this compound into systematic chemical diversity (SCD) libraries to generate C-substituted morpholine derivatives with defined regiochemistry and stereochemistry for fragment-based drug discovery [1]. The morpholine scaffold's unique combination of an ether oxygen and secondary amine allows for vector diversification while maintaining favorable drug-like properties such as enhanced solubility and H-bond acceptor capacity.

High-Purity Chiral Building Blocks in Preclinical Research

Employ (S)-Methyl 2-(morpholin-3-yl)acetate in preclinical studies where high chemical and enantiomeric purity (≥98%) is mandated to ensure reproducibility and regulatory compliance . The methyl ester handle facilitates further functionalization via hydrolysis, amidation, or reduction, enabling the synthesis of diverse compound series from a common chiral precursor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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